1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine
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Overview
Description
1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine is a chemical compound with the molecular formula C13H20N2 It is characterized by a pyrrolidine ring substituted with a 2,6-dimethylphenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Introduction of the 2,6-Dimethylphenyl Group: The 2,6-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,6-dimethylbenzene and an appropriate catalyst like aluminum chloride.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium halides (NaX), alkoxides (RO-)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and uptake. It may also inhibit certain enzymes, leading to altered metabolic pathways and physiological effects.
Comparison with Similar Compounds
- 1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]ethanamine
- 1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]propanamine
- 1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]butanamine
Comparison: 1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature may confer distinct pharmacological properties compared to its analogs, such as different receptor binding affinities and metabolic stability. The compound’s unique structure also allows for selective modifications, making it a valuable scaffold in drug design and development.
Properties
CAS No. |
1537039-18-1 |
---|---|
Molecular Formula |
C13H20N2 |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
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